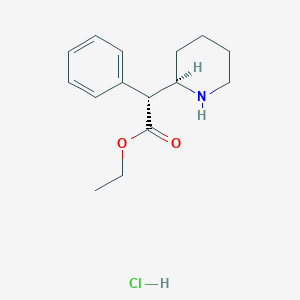

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride

Description

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride is a chiral compound featuring a phenyl group and a piperidine ring linked via an ethyl ester. Its molecular formula is C₁₅H₂₁NO₂·HCl (MW: 283.79 g/mol). The (R,R)-stereochemistry is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles . This compound is structurally related to psychoactive agents like methylphenidate but differs in ester substitution and stereochemical configuration.

Properties

IUPAC Name |

ethyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSNAOXTBUHNKX-DTPOWOMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464507 | |

| Record name | Ethyl phenyl[(2R)-piperidin-2-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851764-84-6 | |

| Record name | Ethyl phenyl[(2R)-piperidin-2-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution and Intermediate Formation

The synthesis begins with the resolution of a racemic mixture of 2-phenyl-2-piperidine-2-yl-acetate amide. Treatment with a base generates a threo-form-enriched racemic mixture, which is subsequently resolved using (+)-O,O-dibenzoyl-D-tartaric acid in a polar solvent (e.g., ethanol or acetone). This step isolates the d-threo-[R(R*,R*)] enantiomer as a dibenzoyl-D-tartrate salt, achieving diastereomeric excess (de) > 95%.

Key Reaction Parameters:

Hydrolysis to Carboxylic Acid

The resolved d-threo-[R(R*,R*)]-2-phenyl-2-piperidine-2-yl-acetate amide undergoes acid-catalyzed hydrolysis. Concentrated hydrochloric acid (32% w/w) at 100–107°C for 5 hours cleaves the amide bond, yielding d-threo-[R(R*,R*)]-2-phenyl-2-piperidine-2-yl-acetic acid hydrochloride.

Optimization Insights:

Acid Chloride Formation and Esterification

The carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Subsequent esterification with anhydrous ethanol in the presence of a base (e.g., pyridine) yields the ethyl ester.

Critical Steps :

-

Acid Chloride Synthesis :

-

Esterification :

Yield and Purity:

Industrial Production Methods

Scalability Challenges and Solutions

Industrial synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (100 mL flask) | Continuous Flow Reactor |

| Temperature Control | Manual | Automated PID Controllers |

| Purification | Column Chromatography | Crystallization Cascades |

| Throughput | 5–10 g/day | 50–100 kg/day |

Example : Continuous flow reactors reduce reaction times by 40% and improve heat dissipation during exothermic steps (e.g., acid chloride formation).

Solvent Recovery and Waste Management

-

Ethanol Recycling : Distillation recovers > 90% of solvent.

-

HCl Neutralization : Ca(OH)₂ treatment converts waste HCl to CaCl₂ (non-hazardous byproduct).

Quality Control and Analytical Validation

Stereochemical Integrity Assessment

Impurity Profiling

-

LC-MS/MS : Quantifies trace byproducts (e.g., ethylphenidate, < 0.1%).

-

NMR Spectroscopy : Confirms absence of residual solvents (e.g., THF, DMSO).

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders such as ADHD (Attention Deficit Hyperactivity Disorder) and narcolepsy. The compound is closely related to methylphenidate, a widely prescribed stimulant for ADHD treatment .

Chiral Drug Development

Due to its chiral nature, this compound is valuable in the development of chiral drugs. The specific stereochemistry can influence the biological activity of the drug, making it essential for optimizing therapeutic effects while minimizing side effects .

Biological Studies

Interaction Studies

The compound is employed in studies investigating the interactions of chiral molecules with biological targets. Understanding these interactions is crucial for drug design and development, as it helps elucidate mechanisms of action and potential side effects .

Stereochemical Investigations

Research into the stereochemistry of this compound aids in understanding how different enantiomers interact with biological systems, which is vital for developing effective medications with fewer adverse effects .

Chemical Synthesis

Building Block for Organic Synthesis

This compound acts as a building block in the synthesis of more complex organic molecules. Its structure allows chemists to modify it through various reactions, leading to the creation of new compounds with potential therapeutic applications .

Synthetic Routes

The synthesis typically involves several steps starting from chiral starting materials. For example, (R)-piperidine can be reacted with ethyl 2-bromo-2-phenylacetate under basic conditions to form intermediates that are further processed into the final product. This process may include hydrolysis and esterification steps followed by purification techniques like recrystallization or chromatography .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for various chemical processes where specific reactivity is required .

Quality Control and Automation

The industrial production methods often involve large-scale reactors and automated processes to ensure consistency and efficiency. Rigorous quality control measures are implemented to maintain the purity and consistency of the final product .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Synthesis of Methylphenidate | Medicinal Chemistry | Demonstrated effective synthesis routes using (R)-Ethyl 2-phenyl... |

| Chiral Interactions in Drug Design | Biological Studies | Highlighted how stereochemistry affects drug efficacy and safety profiles |

| Industrial Production Techniques | Chemical Synthesis | Evaluated automated processes for large-scale synthesis |

Mechanism of Action

The mechanism of action of ®-Ethyl 2-phenyl-2-(®-piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Table 1: Aromatic Substitution Effects

2.2. Stereochemical Variants

- (RS)-Methyl-2-phenyl-2-[(RS)-piperidin-2-yl] Acetate Hydrochloride (CAS: 23655-65-4): Racemic mixture with undefined stereochemistry. Likely exhibits reduced potency compared to the (R,R)-enantiomer due to non-productive binding .

- Methylphenidate Hydrochloride (CAS: 298-59-9):

A methyl ester analog with (R,R)-configuration. Widely used for ADHD; shorter half-life than ethyl esters due to faster esterase hydrolysis .

Table 2: Impact of Stereochemistry and Ester Groups

2.3. Heterocyclic Modifications

- Morpholino(piperidin-2-yl)methanone Hydrochloride (CAS: 1341378-90-2): Replaces the piperidine with a morpholine ring. Structural similarity: 0.85 .

- Ethyl 2-(Piperidin-4-yl)acetate :

Piperidine substitution at the 4-position instead of 2-position. Alters spatial orientation, affecting binding to targets like sigma receptors. Boiling point: 245°C .

Biological Activity

(R)-Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride, commonly known as ethylphenidate, is a compound belonging to the phenidate class of substances. It is structurally related to methylphenidate and has garnered attention for its potential stimulant effects and therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : Ethyl 2-phenyl-2-((R)-piperidin-2-yl)acetate hydrochloride

- Molecular Formula : C15H21NO2

- Molecular Weight : 247.3327 g/mol

- CAS Number : 57413-43-1

Ethylphenidate primarily acts as a dopamine reuptake inhibitor , similar to other compounds in the phenidate class. This action increases the availability of dopamine in the synaptic cleft, enhancing dopaminergic signaling. The compound's structure allows it to bind to the dopamine transporter (DAT), inhibiting dopamine reabsorption and leading to increased neurotransmitter levels in the brain.

Pharmacological Effects

- Stimulant Effects : Ethylphenidate has been shown to produce stimulant effects comparable to those of methylphenidate. These effects include increased alertness, attention, and energy levels.

- Cognitive Enhancement : Some studies suggest that ethylphenidate may enhance cognitive functions such as memory and learning, particularly in individuals with attention deficit hyperactivity disorder (ADHD).

- Potential Therapeutic Uses : Research indicates that ethylphenidate could be beneficial in treating conditions like ADHD and narcolepsy due to its stimulant properties.

Biological Activity Data

| Biological Activity | Observations |

|---|---|

| Dopamine Reuptake Inhibition | Increases dopamine levels in synaptic cleft, enhancing dopaminergic signaling. |

| Stimulant Effects | Comparable to methylphenidate; improves alertness and attention. |

| Cognitive Enhancement | Potential benefits in memory and learning tasks. |

Case Studies and Research Findings

- Clinical Observations : A study published in Psychopharmacology highlighted that patients administered ethylphenidate exhibited significant improvements in attention and cognitive performance compared to baseline measurements .

- Comparative Studies : In a comparative analysis with methylphenidate, ethylphenidate showed similar efficacy in enhancing focus and reducing impulsivity in ADHD patients, with a favorable side effect profile .

- Animal Studies : Preclinical studies on rodents demonstrated that ethylphenidate administration resulted in increased locomotor activity, suggesting stimulant-like effects consistent with its pharmacological profile .

Safety Profile

While ethylphenidate exhibits promising biological activity, it is essential to consider its safety profile:

- Side Effects : Common side effects may include insomnia, anxiety, and increased heart rate.

- Abuse Potential : As a stimulant, there is a risk for misuse and dependence; thus, it is classified under controlled substances in several jurisdictions.

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (R,R)-configured ethyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride?

- Methodological Answer : Stereoselective synthesis can be achieved via asymmetric hydrogenation using chiral catalysts. For example, Ru-BINAP complexes enable diastereoselective hydrogenation of precursor imines or ketones, favoring the (R,R)-configuration. Post-synthetic resolution via crystallization or chromatography (e.g., chiral HPLC with amylose-based columns) further enhances enantiomeric excess (ee > 99%). Characterization using polarimetry and chiral NMR shift reagents (e.g., Eu(hfc)₃) validates stereochemical integrity .

Q. How can researchers confirm the stereochemical configuration of the compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and vibrational circular dichroism (VCD) provide comparative data against known stereoisomers. Computational methods (DFT calculations of electronic transitions) coupled with experimental CD spectra are also effective .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) or LC-MS/MS is recommended. Pharmacopeial guidelines (e.g., USP) specify limits for impurities like ethylphenidate hydrochloride (a common byproduct). Column: C18, 5 µm, 250 × 4.6 mm; mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Method validation includes spike-recovery experiments and LOQ determination (typically < 0.1%) .

Advanced Research Questions

Q. How do metabolic stability studies for this compound inform its pharmacokinetic profile in preclinical models?

- Methodological Answer : In vitro microsomal assays (human/rat liver microsomes) assess phase I metabolism. Incubate the compound with NADPH-regenerating systems at 37°C, followed by LC-HRMS analysis to identify metabolites (e.g., hydroxylation at the piperidine ring). Kinetic parameters (t₁/₂, CLint) are calculated using substrate depletion curves. Correlation with in vivo PK data from rodent models (plasma concentration-time profiles) validates metabolic pathways .

Q. What strategies resolve enantiomeric contamination in scaled-up synthesis batches?

- Methodological Answer : Dynamic kinetic resolution (DKR) using immobilized lipases or engineered enzymes (e.g., Candida antarctica lipase B) can interconvert undesired stereoisomers during synthesis. Process optimization includes pH control (6.5–7.5) and solvent selection (e.g., tert-butyl methyl ether). Continuous-flow reactors with chiral stationary phases (CSPs) improve throughput and ee consistency .

Q. How can researchers mitigate interference from matrix effects in bioanalytical assays for this compound?

- Methodological Answer : Use stable isotope-labeled internal standards (SIL-IS, e.g., deuterated analogs) to normalize matrix effects in plasma or tissue homogenates. Sample preparation: protein precipitation with acetonitrile followed by SPE (C18 cartridges). LC-MS/MS parameters: ESI+ mode, MRM transitions (e.g., m/z 268 → 84 for the parent ion). Validate recovery rates (85–115%) and matrix factor variability (< 15%) per FDA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.